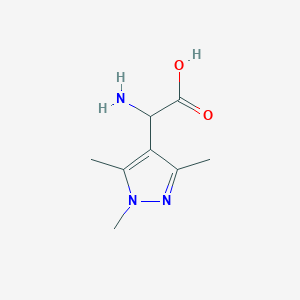

![molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8](/img/structure/B2861056.png)

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is an organic compound featuring a 1,3-thiazole ring substituted with trifluoromethyl and methyl groups, connected to a phenylurea moiety. This compound is of particular interest in both industrial and research applications due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis of the Thiazole Ring:

Starting with 2-methyl-4-(trifluoromethyl)-1,3-thiazole, the compound can be synthesized through cyclization of thioamides with α-haloketones under mild conditions.

Formation of the Phenylurea Moiety:

This involves the reaction of phenyl isocyanate with suitable amines under an inert atmosphere, typically at ambient temperatures.

Example Reaction:

Phenyl isocyanate + Amine → N-phenylurea

Coupling of Thiazole and Phenylurea:

The final step involves coupling the synthesized thiazole derivative with phenylurea using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods:

In an industrial setting, these reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to control reaction parameters precisely, ensuring consistent production on a large scale.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes:

Oxidation and Reduction:

The compound can undergo oxidative processes forming corresponding sulfoxides and sulfones, depending on the reagents used such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction reactions using agents like LiAlH4 can target specific functional groups, potentially reducing the urea moiety.

Substitution:

Halogenation using NBS (N-bromosuccinimide) can lead to substitution on the thiazole ring, especially in the presence of light or radical initiators.

Nucleophilic substitution at the carbonyl carbon of the urea moiety is another pathway, often catalyzed by bases or nucleophiles.

Common Reagents and Conditions:

Oxidative reagents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride

Halogenation agents: N-bromosuccinimide

Base catalysts: Sodium hydride

Major Products Formed from These Reactions:

Sulfoxides, sulfones, halogenated thiazole derivatives, and various substituted urea products.

Aplicaciones Científicas De Investigación

Chemistry:

The compound serves as a precursor in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and chemical synthesis strategies.

Biology and Medicine:

In drug discovery, it acts as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors, given its thiazole core known for bioactivity.

Used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

Employed as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

Mechanism:

The compound typically acts by interfering with biological pathways involving its thiazole core or urea moiety. These moieties can form strong hydrogen bonds and pi-pi stacking interactions with biological targets.

Molecular Targets and Pathways:

Enzymes such as protein kinases, where it can inhibit phosphorylation processes.

DNA and RNA interactions due to its planar structure, potentially disrupting nucleic acid functions.

Comparación Con Compuestos Similares

2-Methylthiazole derivatives

Phenylurea compounds with different substituents

Trifluoromethyl-substituted heterocycles

Conclusion

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is a versatile compound with a unique structure that makes it valuable in various scientific and industrial applications. Its complex synthesis, diverse reactivity, and potential biological activities highlight its importance in research and development across multiple fields.

Hope this provides a comprehensive overview for you. Let me know if there's anything more you'd like to dive into!

Propiedades

IUPAC Name |

2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXHZKMEELELFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)

![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)

![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)

![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)